5-(pyrrolidine-1-carbonyl)-1,3,4-thiadiazol-2-amine
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Overview
Description
5-(pyrrolidine-1-carbonyl)-1,3,4-thiadiazol-2-amine is a useful research compound. Its molecular formula is C7H10N4OS and its molecular weight is 198.24. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Innovative Heterocycles
Research has demonstrated the synthesis of innovative heterocycles incorporating a thiadiazole moiety, which were tested for their insecticidal properties against the cotton leafworm, Spodoptera littoralis. This study highlights the potential of thiadiazole derivatives in developing new insecticidal agents (Fadda et al., 2017).
Anticancer and Antimicrobial Evaluation
A series of 1,3,4-thiadiazoles were synthesized and evaluated for their anticancer activity against various human cancer cell lines. Notably, certain derivatives exhibited significant cytotoxicity, underscoring the potential of thiadiazole derivatives in cancer research (Abdo & Kamel, 2015).
Antitubercular and Antifungal Activity
Another study focused on the synthesis of novel imidazo[2,1-b][1,3,4]thiadiazole derivatives, which displayed promising antitubercular and antifungal activities. This research indicates the potential of thiadiazole derivatives in developing new treatments for tuberculosis and fungal infections (Syed, Ramappa, & Alegaon, 2013).
Electrochemical Applications
The study of thiadiazolo[3,4-c]pyridine as an acceptor in donor-acceptor-type electrochromic polymers revealed its potential in creating fast-switching green electrochromic materials with low bandgap. This research opens new avenues for the development of electrochromic devices (Ming et al., 2015).
Antioxidant and Antitumor Properties
Further investigations into 1,3,4-thiadiazoles have demonstrated their antioxidant and antitumor properties. These studies not only contribute to our understanding of the biological activities of thiadiazole derivatives but also highlight their potential therapeutic applications (Hamama et al., 2013).
Mechanism of Action
Target of Action
Compounds with a similar 1,3,4-thiadiazole scaffold have been reported to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Mode of Action
It’s worth noting that similar compounds with a 1,3,4-thiadiazole scaffold have shown good potency as anticonvulsant agents .
Biochemical Pathways
Compounds with a similar 1,3,4-thiadiazol scaffold have been reported to interact with various biochemical pathways due to their diverse biological activities .
Result of Action
Similar compounds with a 1,3,4-thiadiazol scaffold have shown diverse biological activities, suggesting that they may have multiple molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
It is known that 1,3,4-thiadiazole derivatives, to which this compound belongs, have shown extensive biological activities . They have been found to interact with various enzymes and proteins, exerting their effects through these interactions .
Cellular Effects
Preliminary studies suggest that 1,3,4-thiadiazole derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that 1,3,4-thiadiazole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
(5-amino-1,3,4-thiadiazol-2-yl)-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4OS/c8-7-10-9-5(13-7)6(12)11-3-1-2-4-11/h1-4H2,(H2,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBSBVOFJCRAOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NN=C(S2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1517946-82-5 |
Source
|
Record name | 5-(pyrrolidine-1-carbonyl)-1,3,4-thiadiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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